Thieno[2,3-b]pyridine-2-carbohydrazide
Overview
Description
Thieno[2,3-b]pyridine-2-carbohydrazide belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center . Thieno[2,3-b]pyridines are known for their potent anti-proliferative activities against a range of human cancer cell lines .
Synthesis Analysis
Thieno[2,3-b]pyridine-2-carbohydrazide derivative was prepared by the reaction of either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of Thieno[2,3-b]pyridine-2-carbohydrazide is characterized by a thiophene ring fused to a pyridine ring .
Chemical Reactions Analysis
The chemical reactions involving Thieno[2,3-b]pyridine-2-carbohydrazide include its preparation from either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Thieno[2,3-b]pyridine-2-carbohydrazide can be inferred from its IR and NMR spectra .
Scientific Research Applications
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Pharmacological and Biological Utility
- Field : Pharmacology and Biology
- Application : Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility .
- Methods : These compounds are synthesized using various chemical reactions .
- Results : They have shown anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
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Anti-Inflammatory Evaluation
- Field : Bioorganic Chemistry
- Application : Synthesis of novel Cyclopenta[d]thieno[2,3-b]pyridines and their related heterocycles .
- Methods : The compounds were synthesized by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydro cyclopenta[c]thiopyran-4-carbonitrile with piperidine, piperazine and morpholine .
- Results : Some of these compounds revealed promising anti-inflammatory activity using carrageenan-induced rat paw edema assay compared with indomethacin as a reference drug .
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Anticancer Target
- Field : Cancer Research
- Application : 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (compound 1) is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor .
- Methods : This compound is synthesized and tested as a PLC-γ enzyme inhibitor .
- Results : This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumour cells .
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Anti-Proliferative Activity
- Field : Pharmacology
- Application : The synthesised thieno[2,3-b]pyridine final products were measured for their anti-proliferative activity against triple-negative breast cancer MDA-MB-231 and colorectal cancer HCT-116 cells .
- Methods : The compounds were synthesized and their anti-proliferative activity was measured using the 3H-thymidine incorporation assay .
- Results : The results of the assay would indicate the effectiveness of the compounds against the cancer cells .
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Pim-1 Kinase Inhibitors
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Anti-Inflammatory Evaluation
- Field : Bioorganic Chemistry
- Application : Efficient synthesis, reactions and anti-inflammatory evaluation of novel Cyclopenta[d]thieno[2,3-b]pyridines and their related heterocycles .
- Methods : The compounds were synthesized by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydro cyclopenta[c]thiopyran-4-carbonitrile with piperidine, piperazine and morpholine .
- Results : Some of these compounds revealed promising anti-inflammatory activity using carrageenan-induced rat paw edema assay compared with indomethacin as a reference drug .
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Inhibitory Activity to Acetylcholinesterase, Carbonic Anhydrase, Cyclooxygenase, and DNA Gyrase Enzymes
- Field : Biochemistry
- Application : Thieno[2,3-b]pyridine derivatives exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .
- Methods : These compounds are synthesized and tested for their inhibitory activity .
- Results : The results would indicate the effectiveness of the compounds as inhibitors .
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Antidiabetic and Osteogenic Activities
- Field : Pharmacology
- Application : Thieno[2,3-b]pyridine derivatives have shown antidiabetic and osteogenic activities .
- Methods : These compounds are synthesized and their antidiabetic and osteogenic activities are measured .
- Results : The results of the assay would indicate the effectiveness of the compounds against diabetes and for osteogenesis .
-
Anti-Inflammatory Evaluation
- Field : Bioorganic Chemistry
- Application : Efficient synthesis, reactions and anti-inflammatory evaluation of novel Cyclopenta[d]thieno[2,3-b]pyridines and their related heterocycles .
- Methods : The compounds were synthesized by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydro cyclopenta[c]thiopyran-4-carbonitrile with piperidine, piperazine and morpholine .
- Results : Some of these compounds revealed promising anti-inflammatory activity using carrageenan-induced rat paw edema assay compared with indomethacin as a reference drug .
-
Inhibitory Activity to Acetylcholinesterase, Carbonic Anhydrase, Cyclooxygenase, and DNA Gyrase Enzymes
- Field : Biochemistry
- Application : Thieno[2,3-b]pyridine derivatives exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .
- Methods : These compounds are synthesized and tested for their inhibitory activity .
- Results : The results would indicate the effectiveness of the compounds as inhibitors .
-
Antidiabetic and Osteogenic Activities
- Field : Pharmacology
- Application : Thieno[2,3-b]pyridine derivatives have shown antidiabetic and osteogenic activities .
- Methods : These compounds are synthesized and their antidiabetic and osteogenic activities are measured .
- Results : The results of the assay would indicate the effectiveness of the compounds against diabetes and for osteogenesis .
Safety And Hazards
Thieno[2,3-b]pyridine-2-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
Future research directions for Thieno[2,3-b]pyridine-2-carbohydrazide include improving its aqueous solubility, which is a major issue for its clinical application . In addition, further studies are needed to understand its mechanism of action and to develop it as a potential therapeutic agent for various diseases .
properties
IUPAC Name |
thieno[2,3-b]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBAHPJBWIUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyridine-2-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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